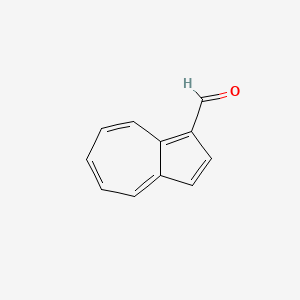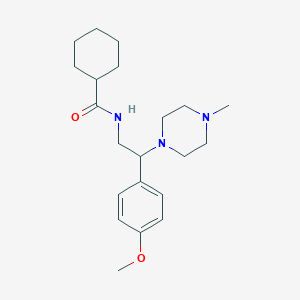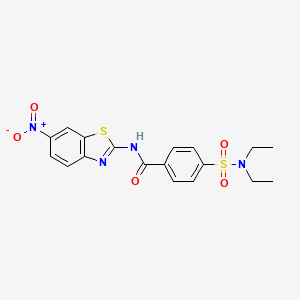
薁烯-1-甲醛
描述
Azulene-1-carbaldehyde is a chemical compound that has been used in various studies and experiments . It is a derivative of azulene, a bicyclic aromatic hydrocarbon .
Synthesis Analysis
Azulene-1-carbaldehyde has been synthesized via Claisen–Schmidt condensation reaction . In one study, azulene was transformed into a lactone, which was subjected to an [8 + 2] cycloaddition reaction to yield 2-methylazulene as the core ring of the probe .Molecular Structure Analysis
The molecular structure of Azulene-1-carbaldehyde has been established by spectroscopic methods . The 1H-NMR spectra suggested that the title chalcones were geometrically pure and configured trans .Chemical Reactions Analysis
Azulene-1-carbaldehyde has been involved in various chemical reactions. For instance, it can react with a protonated aldehyde to form an α-azulenyl alcohol . This in turn may be protonated and undergo loss of water to give an azulene α-carbocation .Physical And Chemical Properties Analysis
Azulene-1-carbaldehyde exhibits unique physical and chemical properties. For instance, it has a lower-lying HOMO, resulting in a blueshift of the S0–S1 band (to λmax = 542 nm in hexane), and hence the observed maroon/pink colour .科学研究应用
Dermatological Disease Therapy
Azulene derivatives have shown promise in the treatment of dermatological diseases . They exhibit anti-inflammatory properties , which can be beneficial in managing conditions like atopic dermatitis and alleviating itching . The compounds’ potential in anticancer effects and photoprotective abilities also opens avenues for treating skin cancers and protecting against UV radiation-induced damage . However, the photodecomposition of azulene under UV light and the generation of reactive oxygen species necessitate further research to ensure safety in long-term dermatological applications .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory action of azulene derivatives is attributed to the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the biosynthesis of prostaglandins involved in inflammation . This mechanism suggests that Azulene-1-carbaldehyde could be developed into effective anti-inflammatory and analgesic medications.
Anticancer Research
Azulene derivatives have been studied for their potential anticancer properties . For instance, certain azulene compounds stimulate macrophages to produce pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) , which can be harnessed in cancer immunotherapy . The ability to modulate immune responses makes Azulene-1-carbaldehyde a compound of interest in oncological research.
Photodynamic Therapy
In the field of photodynamic therapy (PDT) , azulene derivatives are explored for their ability to generate reactive oxygen species when exposed to light. This property can be utilized to destroy cancer cells or pathogens in a targeted manner, making Azulene-1-carbaldehyde a potential photosensitizer in PDT applications .
Antimicrobial Activity
Azulene and its derivatives have demonstrated antimicrobial properties , including activity against bacteria and fungi. This makes Azulene-1-carbaldehyde a candidate for developing new antimicrobial agents, which could be particularly valuable in the era of increasing antibiotic resistance .
Optoelectronic Device Development
Beyond medical applications, azulene derivatives have found use in technology, particularly in optoelectronic devices . Their unique electronic properties make them suitable for applications in organic field-effect transistors (OFETs) and solar cells . Azulene-1-carbaldehyde could contribute to advancements in the design and synthesis of new materials for these technologies.
Anti-Diabetic Potential
Research has indicated that azulene derivatives may have applications in anti-diabetic therapies . Their biological activities suggest potential in regulating blood sugar levels, though this area requires more extensive studies to determine the efficacy and safety of compounds like Azulene-1-carbaldehyde in diabetes management .
Antiretroviral Activity
Azulene derivatives have shown potential in antiretroviral therapies , particularly against HIV-1. The exploration of Azulene-1-carbaldehyde in this context could lead to new treatments for viral infections, contributing to the global effort in combating HIV/AIDS .
作用机制
Target of Action
Azulene-1-carbaldehyde, like other azulene derivatives, primarily targets the enzyme cyclooxygenase-2 (COX-2) . COX-2 is involved in the biosynthesis of prostaglandins, which are key mediators of inflammatory processes .
Mode of Action
Azulene-1-carbaldehyde exerts its anti-inflammatory effects through complex interactions with biological pathways . One of the key mechanisms involves the inhibition of COX-2 , thereby reducing the production of prostaglandins and mitigating inflammation .
Biochemical Pathways
Azulene-1-carbaldehyde affects the prostaglandin synthesis pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the production of prostaglandins, leading to a reduction in inflammation .
Pharmacokinetics
The physicochemical properties of azulene and its derivatives suggest potential applications in medicine .
Result of Action
The inhibition of COX-2 by Azulene-1-carbaldehyde leads to a decrease in prostaglandin production, resulting in anti-inflammatory effects . Additionally, azulene derivatives have shown potential in various areas of medicine, including anti-inflammatory therapies for peptic ulcers, antineoplastic therapies for leukemia, antidiabetic therapies, antiretroviral therapies for HIV-1, antimicrobial therapies, and antifungal therapies .
安全和危害
属性
IUPAC Name |
azulene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-10-7-6-9-4-2-1-3-5-11(9)10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRXLQPVJOJLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876660 | |
| Record name | 1-AZULENE CARBOXYALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7206-61-3 | |
| Record name | 1-AZULENE CARBOXYALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the structure of Azulene-1-carbaldehyde influence its reactivity with Dimethyl Acetylenedicarboxylate (ADM)?
A1: The presence and position of methyl substituents on the azulene ring system significantly influence the reactivity of Azulene-1-carbaldehydes with ADM. For example, Azulene-1-carbaldehydes with methyl substituents at C(3) and C(8) but lacking a substituent at C(6) undergo a Diels-Alder reaction with ADM at the seven-membered ring. [1] In contrast, those without a methyl substituent at C(8) do not yield defined products under the same reaction conditions. [1] Interestingly, methyl substituents at C(2) can also promote the addition of ADM to the seven-membered ring, often leading to the formation of tetracyclic compounds through reaction with two molecules of ADM. [1]
Q2: What interesting rearrangement reactions have been observed during the thermal reaction of Azulene-1-carbaldehydes with ADM?
A: Research has shown that the initial tricyclic adducts formed from the reaction of specific Azulene-1-carbaldehydes with ADM can undergo reversible [, ]-carbon shifts. [2] These isomeric tricyclic carbaldehydes can then participate in a homo-Diels-Alder reaction with another molecule of ADM, yielding pentacyclic carbaldehydes. [2] Intriguingly, these pentacyclic intermediates can undergo further skeletal rearrangements, ultimately forming formyl-tetrahydrocyclopenta[bc]acenaphthylene-tetraesters. [2]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-6-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2927651.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)
![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)
![2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2927659.png)

![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)
![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)

![N-[4-(carbamoylmethoxy)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2927667.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2927669.png)

![5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927671.png)
